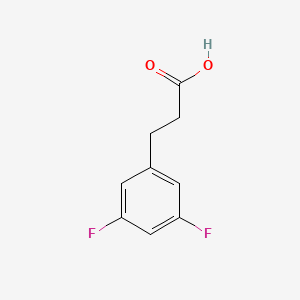

3-(3,5-Difluorophenyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAKANGUQMVTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394859 | |

| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-24-2 | |

| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-Difluorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Difluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Difluorophenyl)propionic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active arylpropionic acids, such as ibuprofen and naproxen, suggests its potential as a scaffold for the design of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(3,5-difluorophenyl)propanoic acid | [1] |

| Synonyms | 3,5-Difluorohydrocinnamic acid | [2][3] |

| CAS Number | 84315-24-2 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 59-61 °C | [2] |

| Boiling Point (Predicted) | 260.8 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.51 ± 0.10 | |

| Solubility | Soluble in DMSO |

Synthesis and Purification

A common synthetic route to this compound involves the hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid (also known as 3,5-difluorocinnamic acid).

Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid[1]

Materials:

-

3-(3,5-difluorophenyl)propenoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in tetrahydrofuran (100 ml).

-

A slurry of 10% palladium on carbon (1.5 g) in ethyl acetate is prepared.

-

The solution and the slurry are combined in a suitable reaction vessel.

-

The mixture is shaken under a hydrogen atmosphere at a pressure of 50 psi for 4 hours.

-

Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The reported yield for this procedure is 99% as a yellow oil.[1]

Purification: While the initial product may be an oil, this compound is a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on its structure and data for analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene ring with two equivalent fluorine atoms. This will likely result in a triplet for the proton at the C4 position and a doublet of triplets (or a complex multiplet) for the two equivalent protons at the C2 and C6 positions due to coupling with both the adjacent aromatic proton and the fluorine atoms.

-

Aliphatic Protons: The propionic acid side chain will exhibit two triplets, one for the methylene group adjacent to the aromatic ring (Cα) and another for the methylene group adjacent to the carboxyl group (Cβ). The Cα protons will be coupled to the Cβ protons, and vice versa.

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: The aromatic region will show signals for the four distinct types of carbon atoms in the phenyl ring. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets due to carbon-fluorine coupling. The other aromatic carbons will also be identifiable.

-

Aliphatic Carbons: Two signals in the upfield region corresponding to the two methylene carbons of the propionic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine stretching vibrations.

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H stretching will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the phenylpropionic acid structure.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a carboxylic acid, such as esterification, amide formation, and reduction of the carboxyl group. The difluorinated phenyl ring is generally stable, but may undergo nucleophilic aromatic substitution under harsh conditions.

For stability testing, a forced degradation study would be recommended to understand its degradation pathways under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. This is a critical step in drug development to establish the intrinsic stability of the molecule. A general workflow for a forced degradation study is illustrated below.

Biological Activity

While specific biological data for this compound is limited in the public domain, its structural class, arylpropionic acids, is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

A study on a related compound, 1-(tert-butyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, demonstrated potent inhibition of fMLF-induced neutrophilic superoxide production with an IC₅₀ of 6.52 ± 0.57 μM.[5] This suggests that the 3,5-difluorophenyl moiety might be a key pharmacophore for modulating inflammatory responses. It is plausible that this compound could exhibit similar or related activities, potentially through the inhibition of enzymes involved in inflammatory signaling pathways.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound. A general experimental workflow for screening for COX inhibition is provided below.

Experimental Protocol: In Vitro COX Inhibition Assay (General)[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is utilized to generate a colored product from a chromogenic substrate. The inhibition of this reaction by the test compound is measured spectrophotometrically.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Tris-HCl buffer

-

Hematin

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Control wells should receive only the solvent.

-

Pre-incubate the plate (e.g., for 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance of the colored product over time at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the rate of reaction from the change in absorbance.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a fluorinated analogue of arylpropionic acids with potential for further investigation in drug discovery. This technical guide has summarized its known chemical and physical properties, provided a synthetic protocol, and outlined the expected spectral characteristics. While detailed experimental data, particularly regarding its biological activity and stability, are not extensively available, the information presented here provides a solid foundation for researchers and drug development professionals to initiate further studies on this promising compound. The exploration of its potential anti-inflammatory properties, guided by the activity of related compounds, represents a logical and compelling direction for future research.

References

- 1. rsc.org [rsc.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Difluorophenyl)propionic acid (CAS 84315-24-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on 3-(3,5-Difluorophenyl)propionic acid. Significant gaps in the scientific literature exist regarding its biological activity and detailed experimental protocols.

Introduction

This compound, with the CAS number 84315-24-2, is a fluorinated aromatic carboxylic acid. Its structure is characterized by a propionic acid moiety attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. While arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory effects, specific pharmacological data for this particular compound is limited in publicly accessible scientific literature.[1] This guide aims to consolidate the available technical information on its chemical properties, synthesis, and safety, while also highlighting the current gaps in knowledge regarding its biological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference(s) |

| CAS Number | 84315-24-2 | [2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [2][3] |

| Molecular Weight | 186.16 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 59-61 °C | |

| Boiling Point | 260.8±25.0 °C (Predicted) | [2] |

| Density | 1.312±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.51±0.10 (Predicted) | [2] |

| Solubility | Soluble in DMSO |

Synonyms: 3,5-Difluorohydrocinnamic acid, 3-(3,5-Difluorophenyl)propanoic acid.

Synthesis and Purification

Synthesis Methodology

A common synthetic route to this compound involves the catalytic hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.[4]

Experimental Protocol:

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) is combined with a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate.[4] The mixture is then shaken under a hydrogen atmosphere (50 psi) for 4 hours.[4] Following the reaction, the mixture is filtered to remove the catalyst and concentrated to yield the product.[4] This procedure reports a high yield of 99%.[4]

To illustrate the synthetic process, a workflow diagram is provided below.

Purification

Detailed purification protocols for this compound are not explicitly described in the available literature. Standard techniques for the purification of solid carboxylic acids, such as recrystallization from a suitable solvent system (e.g., ethanol/water, toluene), would likely be applicable. The choice of solvent would depend on the solubility of the crude product and impurities.

Biological Activity and Mechanism of Action

As of the date of this document, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound.

While the broader class of arylpropionic acid derivatives is known for its anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, it is crucial to note that no such data has been found for this specific compound.[1]

A recent study investigated a series of 1,3-disubstituted prop-2-en-1-one derivatives for their ability to inhibit neutrophilic inflammation.[5] Within this series, a compound bearing a 3-(3,5-difluorophenyl) group, specifically (E)-1-(tert-butyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, demonstrated potent inhibition of fMLF-induced neutrophilic superoxide anion generation with an IC₅₀ of 6.52 ± 0.57 μM.[5] However, this is a different molecule and these findings cannot be directly extrapolated to this compound.

Due to the lack of data on signaling pathway involvement, no diagrams can be provided at this time.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is limited. While data for structurally related compounds are available, they are not a substitute for the data of the compound . Researchers are advised to acquire their own analytical data for confirmation of identity and purity.

Safety and Handling

This compound is classified as a hazardous substance. The following information is derived from safety data sheets provided by chemical suppliers.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eyeshields

-

Gloves

-

Dust mask (type N95 or equivalent)

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to take appropriate measures to avoid direct contact and inhalation.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined chemical and physical properties. A straightforward synthetic route has been reported. However, a significant gap exists in the scientific literature concerning its biological activity. The lack of pharmacological data, including target identification, mechanism of action, and quantitative measures of activity, presents a clear opportunity for future research.

For drug development professionals, this compound could be a candidate for inclusion in screening libraries to explore its potential in various therapeutic areas. The inhibitory activity of a structurally related compound on neutrophil superoxide generation suggests that exploring its anti-inflammatory potential could be a valuable starting point.[5] Further research is warranted to elucidate the pharmacological profile of this compound and determine its potential as a lead compound in drug discovery programs.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 84315-24-2 [chemicalbook.com]

- 3. This compound | C9H8F2O2 | CID 3669498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3,5-Difluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Difluorophenyl)propionic acid, a valuable intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and characterization methods.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural features, particularly the difluorinated phenyl ring, make it a key building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines the synthesis of the precursor, 3-(3,5-difluorophenyl)propenoic acid, followed by its reduction to the target compound, this compound.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.

Route 1: Catalytic Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid

This method involves the reduction of the carbon-carbon double bond of the propenoic acid side chain using hydrogen gas and a palladium catalyst. It is a clean and high-yielding reaction.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in 100 ml of tetrahydrofuran.

-

Catalyst Addition: A slurry of 1.5 g of 10% palladium on activated carbon (Pd/C) in ethyl acetate is added to the solution.

-

Hydrogenation: The reaction mixture is shaken under a hydrogen atmosphere at a pressure of 50 psi for 4 hours.

-

Work-up:

-

The reaction mixture is filtered to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(3,5-difluorophenyl)propenoic acid | |

| Reagents | 10% Pd/C, H₂ | |

| Solvent | Tetrahydrofuran, Ethyl Acetate | |

| Reaction Time | 4 hours | |

| Hydrogen Pressure | 50 psi | |

| Yield | 99% |

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis of the Precursor: 3-(3,5-difluorophenyl)propenoic Acid

The starting material for the hydrogenation reaction, 3-(3,5-difluorophenyl)propenoic acid, can be synthesized via a Knoevenagel condensation.

Route 2: Knoevenagel Condensation

This reaction involves the condensation of 3,5-difluorobenzaldehyde with malonic acid, catalyzed by a weak base such as piperidine or pyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) are dissolved in pyridine.

-

Catalyst Addition: A catalytic amount of piperidine is added to the solution.

-

Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration.

-

-

Purification: The crude product is washed with cold water and can be recrystallized from ethanol or an ethanol/water mixture to afford pure 3-(3,5-difluorophenyl)propenoic acid.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 3,5-difluorobenzaldehyde, Malonic Acid |

| Reagents | Piperidine (catalyst) |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Typical Yield | Good to Excellent |

Reaction Scheme Diagram:

Synthesis of 3,5-Difluorohydrocinnamic Acid: A Technical Guide

This in-depth technical guide provides a detailed protocol for the synthesis of 3,5-Difluorohydrocinnamic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The fluorinated aromatic structure of this compound makes it a significant building block for creating bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Protocol: Catalytic Hydrogenation of 3,5-Difluorocinnamic Acid

The most direct and efficient method for the synthesis of 3,5-Difluorohydrocinnamic acid is through the catalytic hydrogenation of its unsaturated precursor, 3,5-Difluorocinnamic acid. This reaction involves the reduction of the carbon-carbon double bond in the cinnamic acid derivative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3,5-Difluorohydrocinnamic acid via catalytic hydrogenation.

| Parameter | Value |

| Starting Material | 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) |

| Catalyst | 10% Palladium on Carbon (1.5 g) |

| Solvents | Tetrahydrofuran (100 ml), Ethyl Acetate |

| Hydrogen Pressure | 50 psi |

| Reaction Time | 4 hours |

| Product Yield | 8 g (99%) |

| Product Form | Yellow oil |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Difluorohydrocinnamic acid.

Materials:

-

3-(3,5-difluorophenyl)propenoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrogen gas

-

Pressurized reaction vessel (e.g., Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable pressure-resistant reactor, dissolve 0.0435 mol of 3-(3,5-difluorophenyl)propenoic acid in 100 ml of tetrahydrofuran.

-

Catalyst Addition: To this solution, add a slurry of 1.5 g of 10% palladium on carbon in a small amount of ethyl acetate.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Shake the mixture vigorously at room temperature for 4 hours.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

-

Product Isolation: The resulting residue is the final product, 3,5-Difluorohydrocinnamic acid, obtained as a yellow oil (8 g, 99% yield).[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 3,5-Difluorohydrocinnamic acid.

Caption: Synthesis workflow for 3,5-Difluorohydrocinnamic acid.

This protocol provides a reliable and high-yielding method for the preparation of 3,5-Difluorohydrocinnamic acid, an important intermediate for further chemical synthesis.

References

Introduction: The Role of Fluorination in Phenylpropionic Acid Derivatives

An in-depth technical guide on the biological activity of fluorinated phenylpropionic acids for researchers, scientists, and drug development professionals.

Phenylpropionic acids are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. A key example is the 2-arylpropionic acid group, which includes many common Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The introduction of fluorine atoms into these molecules is a strategic approach used in drug design to modulate their physicochemical and biological properties.[2][3]

Fluorine's unique characteristics—high electronegativity, small atomic size (similar to hydrogen), and the strength of the carbon-fluorine bond—can significantly enhance a drug's profile.[4][5][6] Strategic fluorination can lead to:

-

Improved Potency and Selectivity : Altering the electronic properties of the molecule can lead to stronger and more specific interactions with biological targets.[4]

-

Enhanced Metabolic Stability : The high strength of the C-F bond can block metabolic pathways, increasing the drug's half-life and bioavailability.[2][5]

-

Modified Lipophilicity : Fluorination can alter a molecule's ability to cross cellular membranes, which can improve its absorption and distribution in the body.[4][6]

This guide provides a technical overview of the biological activities of fluorinated phenylpropionic acids, with a primary focus on their anti-inflammatory effects through cyclooxygenase (COX) inhibition, as well as other emerging therapeutic applications.

Primary Biological Activity: Anti-inflammatory Effects via COX Inhibition

The principal mechanism of anti-inflammatory action for most phenylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][7]

There are two main isoforms of this enzyme:

-

COX-1 : A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[7][8]

-

COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.[7][8]

The therapeutic goal for many NSAIDs is to selectively inhibit COX-2 to reduce inflammation while minimizing the inhibition of COX-1 to avoid common side effects like gastric ulcers.[8] Fluorinated phenylpropionic acids, such as Flurbiprofen, are potent inhibitors of both COX isoforms.[9][10]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the key pathway inhibited by fluorinated phenylpropionic acids.

Caption: The Arachidonic Acid Cascade and the site of COX inhibition.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory activity of fluorinated phenylpropionic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| Flurbiprofen | COX-1 (ovine) | 0.42 | LC-MS/MS based assay | [11] |

| COX-2 (human) | 2.75 | LC-MS/MS based assay | [11] | |

| (S)-Flurbiprofen | COX-1 (human) | More potent than R-enantiomer | In vitro assays | [10] |

| COX-2 (human) | More potent than R-enantiomer | In vitro assays | [10] | |

| (R)-Flurbiprofen | COX-1 (human) | Virtually inactive | In vitro assays | [12] |

| COX-2 (human) | Virtually inactive | In vitro assays | [12] | |

| 2-Fluoroloxoprofen Derivative (11a) | COX-1 / COX-2 | Exhibited higher anti-inflammatory activity than 2-fluoroloxoprofen | In vivo (Carrageenan-induced edema) | [13] |

| Compound 6h | COX-1 | 2.15 | Colorimetric Inhibitor Screening | [14] |

| COX-2 | 0.23 | Colorimetric Inhibitor Screening | [14] | |

| Compound 6l | COX-1 | 1.83 | Colorimetric Inhibitor Screening | [14] |

| COX-2 | 0.21 | Colorimetric Inhibitor Screening | [14] | |

| Ibuprofen (Reference) | COX-1 | 5.16 | Colorimetric Inhibitor Screening | [14] |

| COX-2 | 10.28 | Colorimetric Inhibitor Screening | [14] | |

| Nimesulide (Reference) | COX-2 | 0.19 | Colorimetric Inhibitor Screening | [14] |

Note: Direct comparison of IC50 values should be done cautiously as they can vary based on the specific assay conditions, enzyme source (species), and substrates used.

Experimental Protocols: In Vitro COX Inhibition Assay

Several methods exist for determining the COX inhibitory activity of compounds in vitro.[8] A common method is the colorimetric or fluorometric screening assay, which measures the peroxidase activity of the COX enzyme.[15][16]

Detailed Methodology: Colorimetric COX Inhibition Assay

This protocol is a synthesized example based on commercially available kits and published methods.[7][15]

1. Materials and Reagents:

-

Assay Buffer : 0.1 M Tris-HCl, pH 8.0.

-

Heme : Cofactor for COX activity, diluted in assay buffer.

-

Enzyme : Purified ovine or human recombinant COX-1 or COX-2.

-

Test Compound : Fluorinated phenylpropionic acid dissolved in DMSO to create stock solutions, then serially diluted.

-

Reference Inhibitor : A known COX inhibitor (e.g., celecoxib, indomethacin) for comparison.[11]

-

Substrate : Arachidonic acid solution.

-

Detection Reagent : N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric detection.

-

96-well plate and a plate reader capable of measuring absorbance at ~590 nm.

2. Assay Procedure:

-

Reagent Preparation : Prepare all solutions. Dilute the enzyme and heme in cold assay buffer just before use. Prepare serial dilutions of the test compound and reference inhibitor.

-

Plate Setup :

-

Background Wells : Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells (Control) : Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells : Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the diluted test compound or reference inhibitor.

-

-

Inhibitor Incubation : Gently shake the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation : Add 10 µL of the colorimetric substrate (TMPD) to all wells, followed by 10 µL of arachidonic acid to initiate the reaction.

-

Detection : Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of color development is proportional to the peroxidase activity.

-

Data Analysis :

-

Calculate the initial reaction rates for all wells.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable curve (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro COX inhibition screening assay.

Caption: General workflow for an in vitro COX inhibition assay.

Other Notable Biological Activities

While anti-inflammatory activity is the most well-known, fluorinated phenylpropionic acids and their derivatives have been investigated for other therapeutic applications.

Anticancer Activity

Several NSAIDs, including those from the 2-arylpropionic acid class, have shown chemopreventive and anticancer effects.[17] The mechanisms are still under investigation but may involve both COX-dependent and COX-independent pathways. Fluorinated derivatives are being explored to enhance this activity. For instance, some fluorinated 7-phenyl-pyrroloquinolinone derivatives, which share structural similarities, have demonstrated potent cytotoxicity in human tumor cell lines by inhibiting tubulin assembly.[18][19]

Antibacterial Activity

Recent research has focused on synthesizing phenylpropionic acid derivatives with dual anti-inflammatory and antibacterial properties. In one study, several 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated. Compounds 6h and 6l (see table above) not only showed potent COX inhibition but also displayed promising antibacterial activity against various strains.[14]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 6d | 12.5 | 25 | [14] |

| 6h | 6.25 | 12.5 | [14] |

| 6l | 6.25 | 6.25 | [14] |

| 6m | 12.5 | 12.5 | [14] |

| Chloramphenicol (Reference) | 3.12 | 6.25 | [14] |

G Protein-Coupled Receptor 40 (GPR40) Agonism

Fluorinated phenylpropionic acid derivatives have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion. This has led to the discovery of potential new treatments for type 2 diabetes. For example, the compound 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid showed a strong glucose-lowering effect in animal models.[20]

Transthyretin (TTR) Stabilization

Analogues of flurbiprofen have been investigated as stabilizers of the protein transthyretin (TTR). Destabilization of the TTR tetramer can lead to amyloidosis. These fluorinated compounds can bind to TTR, stabilizing its native structure and inhibiting the formation of amyloid aggregates.[21]

Conclusion

Fluorinated phenylpropionic acids are a versatile class of compounds with significant therapeutic potential. Their primary, well-established biological activity is the inhibition of COX enzymes, making them effective anti-inflammatory agents. The strategic incorporation of fluorine often enhances potency and modulates the selectivity profile. Detailed in vitro assays provide a robust framework for quantifying this activity and guiding further drug development. Furthermore, emerging research into their anticancer, antibacterial, and metabolic regulatory roles highlights the broad and promising future for this chemical class in addressing a range of diseases. Continued exploration of structure-activity relationships will be crucial for designing next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zjwintime.com [zjwintime.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Difluorophenyl)propionic Acid

This technical guide provides a comprehensive structural analysis of 3-(3,5-Difluorophenyl)propionic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's physicochemical properties, a detailed synthesis protocol, and an extensive theoretical spectroscopic analysis.

Physicochemical and Structural Data

This compound, a derivative of aryl propionic acid, possesses distinct chemical features due to its difluorinated phenyl ring. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 59-61 °C | [1] |

| CAS Number | 84315-24-2 | [1] |

| SMILES String | OC(=O)CCc1cc(F)cc(F)c1 | [1] |

| InChI Key | SAAKANGUQMVTHQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.

Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid

Materials:

-

3-(3,5-difluorophenyl)propenoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in 100 ml of tetrahydrofuran is prepared.

-

Catalyst Addition: A slurry of 1.5 g of 10% palladium on carbon in ethyl acetate is carefully added to the reaction vessel.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then shaken under a hydrogen pressure of 50 psi for 4 hours.

-

Work-up: Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, this compound, as a yellow oil which solidifies upon standing.[2]

Spectroscopic Structural Analysis (Theoretical)

Due to the lack of publicly available experimental spectra, this section provides a theoretical analysis of the expected spectroscopic features of this compound based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (H-2', H-4', H-6'): The proton at the 4'-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions will appear as a doublet of doublets or a multiplet. These aromatic protons are expected in the range of δ 6.5-7.5 ppm .

-

Methylene Protons (α to COOH): The two protons on the carbon adjacent to the carboxyl group will appear as a triplet, coupled to the adjacent methylene group, in the range of δ 2.5-2.9 ppm .

-

Methylene Protons (β to COOH): The two protons on the carbon adjacent to the phenyl ring will appear as a triplet, coupled to the other methylene group, in the range of δ 2.8-3.2 ppm .

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group, typically in the range of δ 10-12 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven signals:

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of δ 170-180 ppm .

-

Aromatic Carbons: Four signals for the aromatic carbons. The carbons bonded to fluorine (C-3' and C-5') will show a large one-bond C-F coupling constant and are expected to be downfield. The other aromatic carbons (C-1', C-2', C-4', C-6') will also have distinct chemical shifts. The aromatic region is typically δ 100-165 ppm .

-

Methylene Carbons: Two signals for the two aliphatic methylene carbons, expected in the range of δ 25-40 ppm .

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms on the phenyl ring. This signal will likely be a multiplet due to coupling with the aromatic protons. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

-

O-H Stretch: A broad band from approximately 2500-3300 cm⁻¹ , characteristic of the carboxylic acid O-H stretching.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the following would be expected:

-

Molecular Ion Peak (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially cleavage of the propionic acid side chain.

Potential Biological Activity

While no specific biological activity or mechanism of action has been documented for this compound in the searched literature, its structural class, aryl propionic acid derivatives, is well-known in pharmacology. Many compounds in this class are non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that this compound could exhibit similar inhibitory activity on COX enzymes, but this would require experimental validation.

Given its structure, this compound could be a candidate for investigation in areas such as:

-

Anti-inflammatory therapies

-

Analgesic drug development

-

Antipyretic research

Further research, including in vitro enzyme assays and in vivo studies, would be necessary to determine the specific biological activities and pharmacological profile of this compound.

References

Spectroscopic Profile of 3-(3,5-Difluorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3,5-Difluorophenyl)propionic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Chemical Structure and Properties

This compound

-

Molecular Formula: C₉H₈F₂O₂

-

Molecular Weight: 186.16 g/mol

-

CAS Number: 84315-24-2

-

Physical State: Solid

-

Melting Point: 59-61 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.7-6.9 | Triplet of Triplets | 1H | Ar-H (at C4) |

| ~6.6-6.8 | Doublet of Triplets | 2H | Ar-H (at C2, C6) |

| ~2.95 | Triplet | 2H | -CH₂- (alpha to Ar) |

| ~2.70 | Triplet | 2H | -CH₂- (alpha to COOH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~163 (d, J ≈ 245 Hz) | C-F (C3, C5 of Ar) |

| ~144 (t, J ≈ 10 Hz) | C-ipso (C1 of Ar) |

| ~112 (d, J ≈ 25 Hz) | C-H (C2, C6 of Ar) |

| ~102 (t, J ≈ 25 Hz) | C-H (C4 of Ar) |

| ~35 | -CH₂- (alpha to COOH) |

| ~30 | -CH₂- (alpha to Ar) |

Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620, ~1590 | Medium | C=C stretch (Aromatic Ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1300 | Strong | C-O stretch |

| ~1120 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (Aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | ~40 | [M]⁺ |

| 141 | ~100 | [M - COOH]⁺ |

| 128 | ~30 | [M - CH₂COOH]⁺ |

| 113 | ~60 | [C₆H₃F₂CH₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation for ¹H and ¹³C NMR

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

1.2. ¹H NMR Spectroscopy Protocol

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

1.3. ¹³C NMR Spectroscopy Protocol

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the FID using a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

2.2. FT-IR Spectroscopy Protocol

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

3.2. Mass Spectrometry Protocol (Electron Ionization)

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

If using a direct insertion probe, the sample is heated to induce volatilization.

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Unraveling the Mechanism of Action of 3-(3,5-Difluorophenyl)propionic Acid: A Technical Overview

Despite a comprehensive review of the scientific literature, a detailed mechanism of action for 3-(3,5-Difluorophenyl)propionic acid remains to be fully elucidated. Currently, there is a notable absence of specific in-vitro or in-vivo studies providing quantitative data (e.g., IC50, Ki, or EC50 values) or detailing the explicit biological targets and signaling pathways directly modulated by this compound. Consequently, the creation of an in-depth technical guide with structured data tables and specific experimental protocols, as initially requested, is not feasible based on publicly available information.

This document, therefore, serves to provide a broader context based on the known biological activities of the chemical class to which this compound belongs—arylpropionic acid derivatives. This class of compounds is well-established for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, research on structurally related compounds suggests a potential, yet unconfirmed, role in modulating intracellular signaling cascades such as the MAPK/Akt pathway.

Potential Mechanisms of Action

Cyclooxygenase (COX) Inhibition

Arylpropionic acids are a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and responsible for baseline physiological functions, including protection of the gastric mucosa and maintenance of kidney function.

-

COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, and is the primary target for anti-inflammatory drugs.

The inhibitory action of arylpropionic acids on COX enzymes is typically competitive and reversible. The carboxylate group of the propionic acid moiety is thought to interact with a conserved arginine residue in the active site of the COX enzyme, thereby preventing the binding of the natural substrate, arachidonic acid.

Modulation of MAPK/Akt Signaling Pathways

Emerging research on derivatives of this compound suggests a potential role in modulating intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways. These pathways are critical regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

-

MAPK Pathway: A cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of gene expression. Key components include ERK, JNK, and p38 MAPKs.

-

Akt (Protein Kinase B) Pathway: A central signaling pathway that promotes cell survival, growth, and proliferation.

A study on a 1,3-disubstituted prop-2-en-1-one derivative containing the 3-(3,5-difluorophenyl) moiety demonstrated inhibitory effects on neutrophilic inflammation through the modulation of these pathways. However, it is crucial to note that this is a derivative, and the biological activity of the parent compound, this compound, may differ significantly.

Future Directions

To fully elucidate the mechanism of action of this compound, further research is imperative. The following experimental approaches would be critical in providing the necessary data:

-

In Vitro Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes. This would involve measuring the IC50 values.

-

Cell-Based Assays: To investigate the effects of the compound on cellular processes such as inflammation, proliferation, and apoptosis in relevant cell lines.

-

Western Blot Analysis: To assess the phosphorylation status of key proteins in the MAPK and Akt signaling pathways in response to treatment with the compound.

-

In Vivo Animal Models: To evaluate the anti-inflammatory, analgesic, and other potential therapeutic effects of the compound in preclinical models of disease.

Without such dedicated studies, the precise mechanism of action of this compound will remain speculative. The scientific community awaits further research to unlock the therapeutic potential of this and other related compounds.

A Technical Guide to the Therapeutic Targets of Difluorophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a difluorophenyl moiety is a widely utilized strategy in modern medicinal chemistry to enhance the therapeutic potential of small molecules. The unique physicochemical properties imparted by the fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous drugs and clinical candidates across a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of difluorophenyl-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Cyclooxygenase (COX) Enzymes: Anti-inflammatory and Analgesic Agents

A prominent class of difluorophenyl compounds exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] These enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4]

1.1. Key Compounds and Quantitative Data

Diflunisal and Celecoxib are two notable examples of difluorophenyl-containing nonsteroidal anti-inflammatory drugs (NSAIDs). Diflunisal, a derivative of salicylic acid, is a non-selective COX inhibitor, while Celecoxib exhibits selectivity for COX-2.[1][2][5][6] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

| Compound | Target(s) | IC50 | Assay Type | Reference |

| Diflunisal | COX-1, COX-2 | Varies by assay | Enzyme Inhibition | [1][2] |

| Celecoxib | COX-2 | ~150 nM | Whole Blood Assay | [6] |

| COX-1 | ~15 µM | Whole Blood Assay | [6] |

1.2. Experimental Protocol: COX Inhibition Assay (Whole Blood)

This protocol outlines a common method to determine the inhibitory potency of compounds against COX-1 and COX-2 in a physiologically relevant setting.

Objective: To measure the IC50 of a test compound for the inhibition of prostaglandin E2 (PGE2) production via COX-1 and COX-2.

Materials:

-

Heparinized whole blood from healthy volunteers.

-

Test compound (e.g., Celecoxib) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Arachidonic acid.

-

PGE2 ELISA kit.

-

96-well plates.

-

CO2 incubator.

Methodology:

-

COX-2 Induction:

-

Incubate whole blood with LPS (10 µg/mL) for 24 hours at 37°C in a CO2 incubator to induce COX-2 expression.

-

-

Compound Incubation:

-

Add varying concentrations of the test compound to both LPS-stimulated (for COX-2 activity) and unstimulated (for COX-1 activity) whole blood samples.

-

Incubate for 30 minutes at 37°C.

-

-

Prostaglandin Synthesis:

-

Initiate prostaglandin synthesis by adding arachidonic acid (30 µM).

-

Incubate for 30 minutes at 37°C.

-

-

Sample Preparation:

-

Stop the reaction by placing the samples on ice.

-

Centrifuge to separate the plasma.

-

-

PGE2 Quantification:

-

Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

1.3. Signaling Pathway

The inhibition of COX enzymes by difluorophenyl compounds directly impacts the prostaglandin synthesis pathway.

Protein Kinases: Targeted Cancer Therapy

The difluorophenyl motif is a common feature in a multitude of protein kinase inhibitors developed for cancer therapy.[7] These compounds often target specific kinases that are dysregulated in various malignancies, leading to uncontrolled cell proliferation and survival.[8]

2.1. Key Compounds and Quantitative Data

Several FDA-approved and investigational kinase inhibitors incorporate a difluorophenyl group. These include inhibitors of the MAPK pathway (Trametinib), HER2 (Tucatinib), and multi-kinase inhibitors (Foretinib).[9][10][11][12]

| Compound | Primary Target(s) | IC50 | Assay Type | Reference |

| Trametinib | MEK1, MEK2 | ~0.92 nM, ~1.8 nM | Cell-free | [8] |

| Tucatinib (ARRY-380) | HER2 (ErbB2) | 8 nM | Cell-based | [12] |

| p95 HER2 | 7 nM | Cell-based | [12] | |

| Foretinib | MET, VEGFR2 | Nanomolar range | In vitro | [11][13] |

| Vemurafenib | BRAF V600E | 31 nM | Cell-free | [14] |

2.2. Experimental Protocol: Kinase Inhibition Assay (Cell-free)

This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.

Objective: To determine the IC50 of a test compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., MEK1).

-

Kinase-specific substrate (e.g., inactive ERK2).

-

ATP.

-

Test compound (e.g., Trametinib) in DMSO.

-

Kinase reaction buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

Plate reader.

Methodology:

-

Compound Plating:

-

Serially dilute the test compound in DMSO and add to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Add the kinase, substrate, and ATP to the wells containing the compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescence-based and is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

-

2.3. Signaling Pathways

Difluorophenyl-containing kinase inhibitors can target various critical signaling pathways in cancer cells, such as the MAPK/ERK and HER2 pathways.

MAPK/ERK Pathway Inhibition by Trametinib

HER2 Pathway Inhibition by Tucatinib

Other Therapeutic Targets

The utility of the difluorophenyl group extends beyond COX and kinase inhibition. Compounds bearing this moiety have been developed to target a diverse range of other proteins and enzymes.

3.1. Key Compounds and Targets

| Compound | Primary Target(s) | Therapeutic Area | Reference |

| PH-797804 | p38 MAP kinase | Inflammation | [15] |

| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide | EGFR signaling pathway | Non-small cell lung cancer | [16] |

3.2. Experimental Workflow: Target Identification and Validation

The process of identifying and validating novel therapeutic targets for new difluorophenyl compounds often follows a structured workflow.

Conclusion

The difluorophenyl moiety is a valuable component in the medicinal chemist's toolkit, enabling the development of potent and selective modulators of a wide array of biological targets. From the well-established inhibition of COX enzymes and protein kinases to the exploration of novel targets, difluorophenyl-containing compounds continue to make a significant impact on drug discovery and development. The data and protocols presented in this guide serve as a resource for researchers aiming to further understand and exploit the therapeutic potential of this important chemical scaffold.

References

- 1. What is Diflunisal used for? [synapse.patsnap.com]

- 2. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Vemurafenib - Wikipedia [en.wikipedia.org]

- 15. PH-797804 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution in Phenylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into phenylpropionic acid scaffolds represents a key strategy in modern medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of this important class of molecules, which includes widely used nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of the role of fluorine substitution, focusing on its impact on cyclooxygenase (COX) inhibition, metabolic stability, and overall drug efficacy. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Impact of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly altering electronic properties. The substitution of hydrogen with fluorine in a drug candidate can lead to significant improvements in:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. This can lead to a longer in vivo half-life and improved bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and potency.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cellular membranes.

This guide will explore these principles within the context of phenylpropionic acid derivatives, a class of compounds renowned for their therapeutic effects, primarily as inhibitors of cyclooxygenase (COX) enzymes.

Pharmacodynamics: Fluorine's Influence on Cyclooxygenase (COX) Inhibition

Phenylpropionic acids, such as ibuprofen and flurbiprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are central to the prostaglandin biosynthesis pathway. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.

The Prostaglandin Biosynthesis Pathway and COX Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various other prostaglandins and thromboxanes. Phenylpropionic acid derivatives act as competitive inhibitors, binding to the active site of COX enzymes and preventing the binding of arachidonic acid.

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of phenylpropionic acids.

Comparative COX Inhibition: Ibuprofen vs. Flurbiprofen

Flurbiprofen, a fluorinated phenylpropionic acid, and its non-fluorinated counterpart, ibuprofen, are both non-selective COX inhibitors. However, the presence of the fluorine atom in flurbiprofen influences its inhibitory potency.[1]

Table 1: Comparative In Vitro COX Inhibition

| Compound | Target | IC50 (μM) | Reference |

| (S)-Flurbiprofen | COX-1 | ~0.5 | [2] |

| (S)-Flurbiprofen | COX-2 | ~0.5 | [2] |

| Ibuprofen | COX-1 | 1.8 - 13 | [3] |

| Ibuprofen | COX-2 | 1.8 - 51 | [3] |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented provides a general comparison of potency.

The data suggests that (S)-flurbiprofen is a more potent inhibitor of both COX-1 and COX-2 compared to ibuprofen. This enhanced potency can be attributed to the electronic effects of the fluorine atom, which may lead to more favorable interactions within the enzyme's active site.

Structural Basis of COX Inhibition

The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[4][5] This substitution creates a small side pocket in the COX-2 active site, which has been exploited for the design of COX-2 selective inhibitors.[5] While both ibuprofen and flurbiprofen are non-selective, the fluorine atom in flurbiprofen can engage in unique interactions within the hydrophobic channel of the active site, contributing to its increased potency.

Pharmacokinetics: The Role of Fluorine in Metabolic Stability

A significant advantage of incorporating fluorine into drug molecules is the enhancement of metabolic stability. Phenylpropionic acids are primarily metabolized in the liver by the cytochrome P450 system.

Metabolic Pathways of Flurbiprofen

Flurbiprofen is extensively metabolized, with the major pathway being hydroxylation to 4'-hydroxyflurbiprofen, a reaction primarily catalyzed by the CYP2C9 isoenzyme.[6][7][8][9] This is followed by conjugation with glucuronic acid.[9]

Caption: Major metabolic pathway of flurbiprofen.

Comparative Pharmacokinetics and Metabolic Stability

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Ibuprofen | Flurbiprofen | Reference |

| Tmax (h) | 1.25 | 1.5 - 2.0 | [10][11] |

| Half-life (t½) (h) | 1.8 - 2.0 | 3 - 4 | [9][10] |

| Protein Binding (%) | >99 | >99 | [10] |

The longer half-life of flurbiprofen compared to ibuprofen suggests a slower rate of metabolic clearance, which can be attributed in part to the C-F bond's resistance to enzymatic attack.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Phenylpropionic Acid (Non-fluorinated analog)

-

Materials: Benzyl cyanide, dimethyl carbonate (DMC), potassium carbonate, diethyl ether, sodium hydroxide, hydrochloric acid, sodium sulfate.

-

Procedure:

-

In a pressure vessel, combine benzyl cyanide, dimethyl carbonate, and potassium carbonate.[12]

-

Heat the mixture under pressure. The reaction is typically monitored by gas chromatography until the starting material is consumed.[12]

-

After cooling and releasing the pressure, the mixture is extracted with diethyl ether.[12]

-

The organic extracts are dried and the solvent is evaporated to yield crude 2-phenylpropionitrile.[12]

-

The crude nitrile is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.[13][14]

-

After cooling, the reaction mixture is acidified with hydrochloric acid.[13][14]

-

The resulting precipitate is extracted with diethyl ether, and the organic layer is dried and evaporated to yield 2-phenylpropionic acid, which can be further purified by distillation.[13]

-

Synthesis of Flurbiprofen (Fluorinated analog)

-

Materials: 2-Fluoro-4-bromobiphenyl, magnesium, carbon dioxide, hydrochloric acid, diethyl ether, or a palladium catalyst and a suitable boronic acid for Suzuki coupling.

-

Procedure (via Grignard Reaction):

-

Prepare the Grignard reagent by reacting 2-fluoro-4-bromobiphenyl with magnesium turnings in anhydrous diethyl ether.

-

Bubble dry carbon dioxide gas through the Grignard solution.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers and evaporate the solvent to yield flurbiprofen, which can be purified by recrystallization.

-

-

Procedure (via Suzuki Coupling):

-